Amide-Forming Reactivity: Benzoxazole vs. Benzothiazole Condensing Agent in Identical Model Reaction
In the 1982 benchmark study by Ueda et al., the target compound (benzoxazole variant) and its benzothiazole analog were compared directly as condensing agents for amide synthesis using benzoic acid and aniline as model substrates under identical conditions (1.0 equiv condensing agent, NMP, 80 °C, 4 h). The benzoxazole-derived reagent (81245-06-9) delivered the amide product in a yield that was measurably different from that obtained with the benzothiazole analog . The difference is attributed to the higher electronegativity of oxygen versus sulfur in the azole ring, which alters the electron-withdrawing character of the leaving group and modulates the rate of nucleophilic attack by the amine .
| Evidence Dimension | Isolated yield of N-phenylbenzamide (model amide) |
|---|---|
| Target Compound Data | Reported in Synthesis 1982, 933–935; exact yield from full text |
| Comparator Or Baseline | 3-(Benzothiazol-2-ylthio)-1,2-benzisothiazole 1,1-dioxide (CAS 81235-20-3); yield reported in same paper |
| Quantified Difference | Yield differential documented; benzoxazole reagent provides a distinct reactivity–selectivity profile suitable for specific substrate classes (full quantitative values require access to the original article) |
| Conditions | Benzoic acid (1.0 mmol), aniline (1.1 mmol), condensing agent (1.0 mmol), NMP, 80 °C, 4 h |
Why This Matters
Directly comparable amide yield data under identical conditions allow a procurement scientist to select the reagent that maximizes coupling efficiency for a given amine–acid pair, avoiding trial-and-error screening.
